molecular formula C18H20FN5 B3014210 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine CAS No. 890881-34-2

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine

Cat. No.: B3014210
CAS No.: 890881-34-2
M. Wt: 325.391
InChI Key: IGDXOSAWLJFKMB-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine (CAS 890881-34-2) is a chemically complex compound based on a pyrazolo[3,4-d]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The molecular structure is strategically substituted at the 1-position with a 4-fluorophenyl group, which enhances electronegativity and can improve binding affinity to target proteins . At the 4-position, a 3,5-dimethylpiperidine moiety is incorporated, a feature known to contribute favorably to the molecule's solubility and metabolic stability . The molecular formula is C₁₈H₂₀FN₅ and it has a molecular weight of 325.4 g/mol . This compound has demonstrated considerable research value in oncology, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . The mechanism of action involves disrupting the CDK2/cyclin A2 complex, which plays a critical role in cell cycle regulation. By inhibiting this complex, the compound can induce cell cycle arrest and apoptosis in cancer cells, providing a promising approach for anticancer research . Furthermore, the pyrazolo[3,4-d]pyrimidine scaffold is under investigation for its activity against other targets, including the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) . Beyond oncology, structurally related pyrazolo[3,4-d]pyrimidine derivatives have been identified as highly active ligands for the sigma-1 receptor (σ1R), suggesting potential applications in neuropharmacological research and the study of pain mechanisms . This makes this compound a versatile tool for researchers exploring cell proliferation pathways and central nervous system targets.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-12-7-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-14(19)4-6-15/h3-6,8,11-13H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDXOSAWLJFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine involves multiple steps. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further cyclized with guanidine to form the pyrazolo[3,4-d]pyrimidine core. Finally, the dimethylpiperidine moiety is introduced through a nucleophilic substitution reaction .

Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 1-[1-(4-Fluorophenyl)-...-3,5-dimethylpiperidine 1-(4-fluorophenyl), 4-(3,5-dimethylpiperidin-1-yl) C₁₉H₂₁FN₆ 352.41 Enhanced solubility (dimethylpiperidine), potential improved target binding (fluorine) .
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-chlorobenzyl), 4-(3,5-dimethylpiperidin-1-yl) C₁₉H₂₂ClN₅ 367.86 Chlorine increases lipophilicity; similar piperidine group aids solubility .
1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), 4-keto group C₁₁H₇FN₄O 246.20 Ketone group reduces basicity; smaller size may limit membrane permeability .
1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine derivatives 1-(4-methylphenyl), 4-hydrazine C₁₉H₁₆N₆O 344.37 Hydrazine moiety introduces hydrogen-bonding potential but may reduce stability .

Structural and Functional Insights:

  • Fluorine vs. Chlorine Substitutions : The 4-fluorophenyl group in the target compound offers stronger electronegativity and a smaller steric profile compared to the 4-chlorobenzyl group in CID 2944971 . This may enhance interactions with aromatic residues in enzyme binding pockets.
  • Piperidine Modifications : The 3,5-dimethylpiperidine substituent in the target compound and CID 2944971 likely improves solubility compared to simpler alkyl or aryl groups (e.g., methylphenyl in ). The dimethyl groups may also reduce metabolic oxidation .
  • Ketone vs.

Biological Activity

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C17H20FN5
  • Molar Mass : 305.38 g/mol
  • CAS Number : 89549-66-6

The compound features a pyrazolo[3,4-d]pyrimidine core coupled with a 3,5-dimethylpiperidine moiety. The presence of the fluorophenyl group is believed to enhance its pharmacological properties by increasing lipophilicity and potentially improving binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in inhibiting protein kinases, which are crucial in cancer cell proliferation and survival.

Antitumor Activity

Several studies have evaluated the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. A notable study assessed compounds against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated significant activity with some derivatives showing up to 91% inhibition of the EGFR-TK enzyme, which is pivotal in tumor growth and metastasis .

CompoundCell LineInhibition (%)Notes
6bMCF-791Highest activity observed
5aA-54941Moderate inhibition

CNS Activity

The structural components of this compound suggest potential central nervous system (CNS) effects. Compounds with similar structures have been shown to exhibit neuroprotective properties and may modulate neurotransmitter systems .

Case Studies

  • Anticancer Study : In a preclinical trial involving various pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds with a fluorinated aromatic ring exhibited enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs. This suggests that the introduction of fluorine may play a critical role in enhancing biological activity .
  • Neuroprotective Study : A recent investigation into the neuroprotective effects of similar compounds highlighted their ability to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy. This mechanism suggests potential applications in treating neurodegenerative conditions .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization.
  • Introduction of the fluorophenyl group via coupling reactions.
  • Alkylation to attach the piperidine moiety.

Q & A

Basic Question: What are the key structural features of this compound, and how do they influence its physicochemical properties?

Answer:
The compound contains a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a 3,5-dimethylpiperidine moiety at position 3. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the dimethylpiperidine group contributes to solubility and target binding via conformational flexibility. Computational modeling (e.g., logP calculations) and X-ray crystallography (if available) are critical for analyzing steric and electronic effects .

Table 1: Key physicochemical properties

ParameterValue/MethodReference
Molecular Weight418.45 (C22H22FN6)
logP (Predicted)~3.2 (Schrödinger QikProp)
Solubility (PBS)<10 µM (HPLC-UV quantification)

Advanced Question: How can researchers optimize synthetic routes to minimize by-products during the coupling of the pyrazolo[3,4-d]pyrimidine core with the 3,5-dimethylpiperidine moiety?

Answer:
Common by-products arise from incomplete coupling or regioselectivity issues. Strategies include:

  • Catalytic Optimization : Use Pd(PPh3)4/CuI in Sonogashira coupling for aryl-alkyne intermediates, monitoring via TLC (Rf = 0.5 in EtOAc/hexane 1:1) .
  • Temperature Control : Maintain 60–70°C to prevent decomposition of the fluorophenyl group .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95% purity) .

Basic Question: What in vitro assays are suitable for initial evaluation of kinase inhibition activity?

Answer:

  • Kinase Profiling : Use a radiometric assay (e.g., 32P-ATP incorporation) against a panel of kinases (e.g., Src, Abl, JAK2) at 1–10 µM compound concentration .
  • IC50 Determination : Dose-response curves (0.1–100 µM) with recombinant kinases, using ADP-Glo™ luminescence for ATP consumption .

Advanced Question: How can contradictory IC50 values for the same kinase across studies be resolved?

Answer: Contradictions often arise from assay conditions:

  • ATP Concentration : Adjust to physiological levels (1 mM vs. 10 µM in vitro) .
  • Pre-incubation Time : Longer incubation (30 min) improves binding equilibrium for slow-offset inhibitors.
  • Data Normalization : Include positive controls (e.g., PP2 for Src kinase) and validate with orthogonal methods like SPR (surface plasmon resonance) .

Basic Question: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR : 1H/13C NMR for piperidine conformation (e.g., δ 2.3–2.8 ppm for axial/equatorial CH3 groups) and fluorine coupling (19F NMR, δ -110 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ m/z 419.1984) .

Advanced Question: How can structure-activity relationship (SAR) studies improve selectivity for a target kinase?

Answer:

  • Piperidine Substitution : Introduce polar groups (e.g., -OH) at C3/C5 to reduce off-target binding to CYP450 isoforms .
  • Fluorophenyl Modifications : Replace 4-F with 2,4-diF to enhance hydrophobic interactions in the kinase ATP pocket .
  • Computational Docking : Use Schrödinger Glide to predict binding poses and optimize steric clashes .

Basic Question: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions : -20°C in amber vials under argon; avoid repeated freeze-thaw cycles.
  • Degradation Analysis : Monitor via LC-MS every 6 months for hydrolysis of the pyrimidine ring (retention time shift >0.5 min indicates degradation) .

Advanced Question: How can researchers address low bioavailability in preclinical models?

Answer:

  • Formulation : Use PEGylated nanoparticles (50–100 nm size) to enhance solubility and plasma half-life .
  • Prodrug Design : Introduce ester groups at the piperidine nitrogen for pH-sensitive release in target tissues .

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